![molecular formula C19H14BrN3OS B2455305 N-(4-ブロモフェニル)-3-メチル-6-フェニルイミダゾ[2,1-b]チアゾール-2-カルボキサミド CAS No. 879918-43-1](/img/structure/B2455305.png)
N-(4-ブロモフェニル)-3-メチル-6-フェニルイミダゾ[2,1-b]チアゾール-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that have been investigated for their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives involves the creation of compounds containing the thiazole ring with variable substituents . The specific synthesis process for “N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” are not explicitly mentioned in the available resources.
作用機序
Target of Action
The primary target of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to its active site . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, coenzyme A. This disruption in the metabolic processes of the bacterium leads to its inability to grow and survive .
Biochemical Pathways
The compound affects the pantothenate and coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound prevents the conversion of pantoate and beta-alanine into pantothenate, a critical step in the biosynthesis of coenzyme A. The downstream effect of this inhibition is a disruption in the various metabolic processes that rely on coenzyme A, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
The compound was designed using in silico admet prediction , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were considered during its design to ensure optimal bioavailability.
Result of Action
The compound has shown significant in vitro antitubercular activity. Specifically, it displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound is capable of inhibiting the growth of the bacterium at these concentrations. Furthermore, no acute cellular toxicity was observed at concentrations greater than 128 μM towards the MRC-5 lung fibroblast cell line , indicating a good safety profile.
実験室実験の利点と制限
One advantage of using BRD-708 in lab experiments is its potency and selectivity for BRD4. This allows for more targeted and specific inhibition of this protein, which can help to minimize off-target effects. However, one limitation is that its efficacy may vary depending on the specific cancer cell line being studied.
将来の方向性
There are several potential future directions for the investigation of BRD-708. One area of interest is its potential use in combination with other anticancer agents, as it has been shown to have synergistic effects in preclinical models. Additionally, further studies are needed to determine its efficacy in vivo and to investigate potential biomarkers that may predict response to treatment. Finally, the development of more potent and selective inhibitors of bromodomain-containing proteins, including BRD4, is an area of active research.
合成法
The synthesis of BRD-708 involves a multistep process that begins with the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 2-amino-3-methylimidazo[1,2-a]pyridine to form the corresponding amide. The final step involves the reaction of this intermediate with phenyl isothiocyanate to form BRD-708.
科学的研究の応用
- 研究者は、[6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリリデンヒドラジドがヒト腫瘍細胞株に及ぼす細胞毒性効果を調査しています。 特に、この化合物は前立腺癌細胞に対して強力な効果を示しました 。チアゾールは、この誘導体を含む、潜在的な抗腫瘍剤としての可能性を秘めています。
- イミダゾ[2,1-b]チアゾールカルボキサミド誘導体は、その抗マイコバクテリア活性について検討されてきました。これらの化合物は、Mycobacterium tuberculosis H37Rvに対して評価されました。 この研究は有望な結果を示し、抗マイコバクテリア剤としての可能性を示唆しています 。
- イミダゾ[2,1-b]チアゾールファミリーのメンバーである化合物3bは、さまざまな癌細胞株に対して阻害活性を示しました。 特に、白血病細胞株(SRおよびHL-60)と前立腺癌細胞株DU-145に対して顕著な効果を示しました 。このような発見は、癌療法におけるその可能性を強調しています。
- チアゾールは、前述の化合物などの生物活性分子に含まれ、スルファチアゾール(抗菌薬)、リトナビル(抗レトロウイルス薬)、アバファンギン(抗真菌薬)、ブレオマイシン、チアゾフリン(抗新生物薬)などがあります 。その多様な生物活性は、さらなる研究の興味深いターゲットとなっています。
- チアゾールは、サルファ剤、殺生物剤、殺菌剤、染料、化学反応促進剤など、さまざまな化学化合物の親物質として機能します。 その汎用性により、創薬やその他の用途において貴重な存在となっています 。
- 興味深いことに、チアゾール環はビタミンB1(チアミン)に自然に見られます。 チアミンは、代謝における炭水化物からのエネルギー放出に重要な役割を果たし、アセチルコリンなどの神経伝達物質の合成を助けることで、正常な神経系の機能をサポートしています 。
抗腫瘍および細胞毒性
抗マイコバクテリア剤
抗癌評価
生物学的意義
化学化合物の親物質
ビタミンB1(チアミン)
生化学分析
Biochemical Properties
The biochemical properties of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to have potent inhibitory activities against COX enzymes . The nature of these interactions is likely due to the specific structural features of the compound, including the presence of the thiazole ring and the bromophenyl group .
Cellular Effects
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide has been shown to have significant effects on various types of cells. For example, certain derivatives of this compound have demonstrated promising antimicrobial activity . Additionally, some derivatives have shown significant activity against breast cancer cell lines . These effects on cell function may be due to the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is complex and involves interactions with various biomolecules. Molecular docking studies have suggested that active compounds display good docking scores within the binding pocket of selected targets . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given the compound’s demonstrated biological activities, it is likely that it exhibits stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given the compound’s demonstrated biological activities, it is likely that it exhibits dose-dependent effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Given the compound’s demonstrated biological activities, it is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given the compound’s demonstrated biological activities, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Given the compound’s demonstrated biological activities, it is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-17(18(24)21-15-9-7-14(20)8-10-15)25-19-22-16(11-23(12)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLNXCWQSZJJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]oxolan-2-one](/img/structure/B2455223.png)
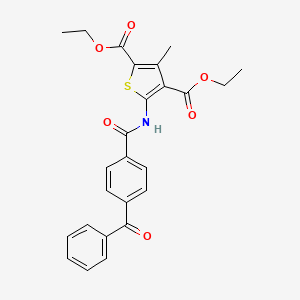
![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)

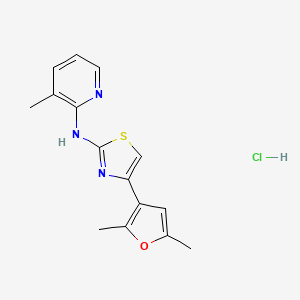
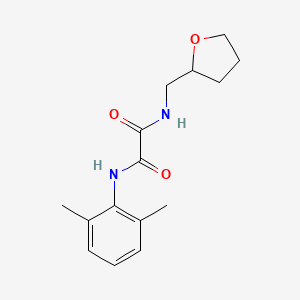
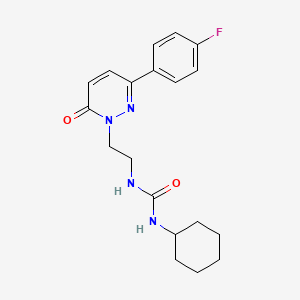
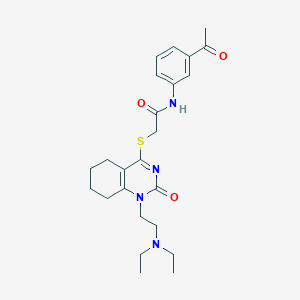
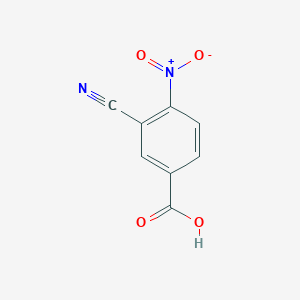
![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2455237.png)
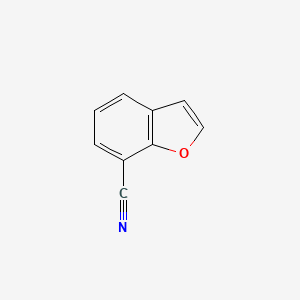
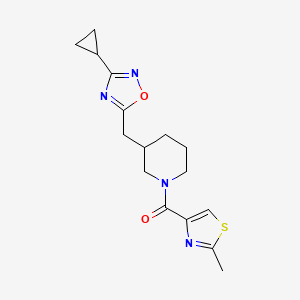
![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)
